N-isobutyl-2-nitroaniline
Overview
Description
N-isobutyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an isobutyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
N-isobutyl-2-nitroaniline, a nitroaromatic compound, primarily targets proteins in the body, particularly serum albumin . Serum albumin is a major protein in the blood plasma and plays a crucial role in transporting various substances, including drugs, throughout the body .
Mode of Action
The interaction of this compound with its targets involves a process known as static quenching . This process involves the compound binding to the target protein, in this case, serum albumin, and reducing its intrinsic fluorescence . The binding of this compound to serum albumin is primarily driven by hydrophobic forces .
Biochemical Pathways
For instance, they can influence the basic nature of a compound through their inductive and resonance effects . These effects can destabilize the conjugate acid of the compound, affecting its acidity and, consequently, its interactions with other molecules .
Pharmacokinetics
The compound’s interaction with serum albumin suggests it may be well-distributed throughout the body, as serum albumin is a major transport protein in the blood
Result of Action
They can cause symptoms such as headache, dizziness, and nausea . At the molecular level, nitroanilines can be reduced or oxidized to reactive groups, which can have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment can affect the compound’s interactions with its targets . Additionally, the compound’s efficacy and stability can be influenced by factors such as pH and temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-2-nitroaniline typically involves the nitration of aniline derivatives followed by the introduction of the isobutyl group. One common method is the nitration of 2-nitroaniline, which can be achieved by reacting aniline with nitric acid and sulfuric acid. The resulting 2-nitroaniline is then subjected to alkylation using isobutyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: N-isobutyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: N-isobutyl-2-aminobenzene.
Substitution: Meta-substituted derivatives of this compound.
Oxidation: Various oxidation products depending on the conditions used.
Scientific Research Applications
N-isobutyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the isobutyl group.
3-Nitroaniline: Nitro group positioned at the meta position relative to the amino group.
4-Nitroaniline: Nitro group positioned at the para position relative to the amino group.
Uniqueness: N-isobutyl-2-nitroaniline is unique due to the presence of both the nitro group and the isobutyl group, which confer distinct chemical and physical properties. The isobutyl group enhances its lipophilicity, making it more suitable for certain applications compared to its simpler analogs.
Properties
IUPAC Name |
N-(2-methylpropyl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGCTQLWXUOYSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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